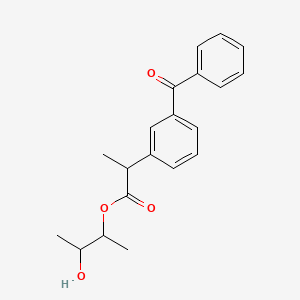
Ketoprofen 2,3-Butylene Glycol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketoprofen 2,3-Butylene Glycol Ester is a derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties . This esterified form is designed to enhance the solubility and bioavailability of ketoprofen, making it more effective for various pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen 2,3-Butylene Glycol Ester typically involves the esterification of ketoprofen with 2,3-butylene glycol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the purification and quality control of the final product .
化学反応の分析
Types of Reactions
Ketoprofen 2,3-Butylene Glycol Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: This reaction can convert the ester into alcohols.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ketoprofen 2,3-Butylene Glycol Ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ketoprofen 2,3-Butylene Glycol Ester involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form enhances the solubility and absorption of ketoprofen, allowing for more efficient delivery to the target tissues .
類似化合物との比較
Similar Compounds
- Ketoprofen Ethyl Ester
- Ketoprofen 2-Ethylhexyl Ester
- Dexketoprofen Ethyl Ester
Uniqueness
Ketoprofen 2,3-Butylene Glycol Ester stands out due to its unique esterification with 2,3-butylene glycol, which significantly enhances its solubility and bioavailability compared to other ketoprofen esters . This makes it particularly useful in formulations requiring rapid and efficient drug delivery .
特性
分子式 |
C20H22O4 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
3-hydroxybutan-2-yl 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C20H22O4/c1-13(20(23)24-15(3)14(2)21)17-10-7-11-18(12-17)19(22)16-8-5-4-6-9-16/h4-15,21H,1-3H3 |
InChIキー |
FMAWHZICIBCERI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


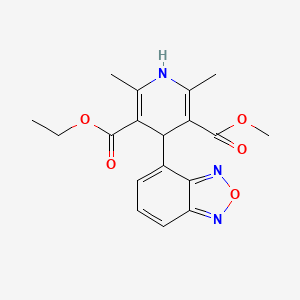

![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)

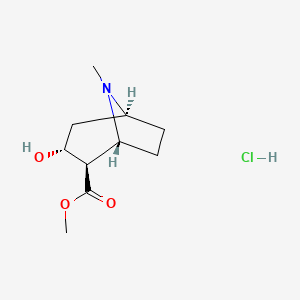
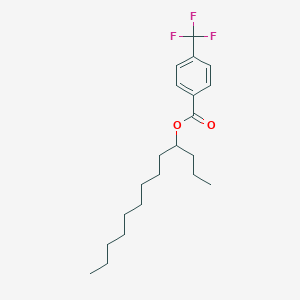
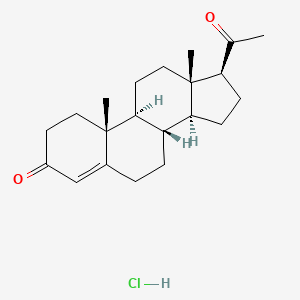
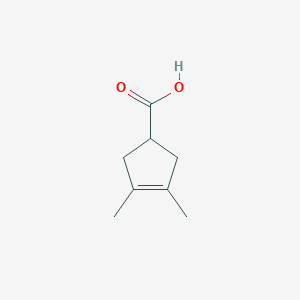

![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
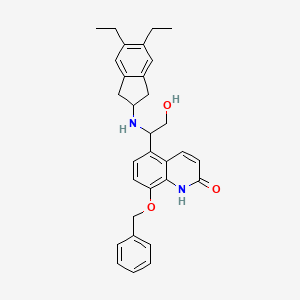
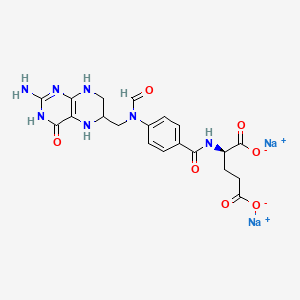

![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
